molecular formula C16H15ClN2O3 B3424952 4-(2-chloroacetamido)-N-(4-methoxyphenyl)benzamide CAS No. 379255-53-5

4-(2-chloroacetamido)-N-(4-methoxyphenyl)benzamide

Cat. No.: B3424952
CAS No.: 379255-53-5
M. Wt: 318.75 g/mol
InChI Key: OXWCNINYQGPXKK-UHFFFAOYSA-N
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Description

4-(2-Chloroacetamido)-N-(4-methoxyphenyl)benzamide ( 379255-53-5) is a chemical compound with the molecular formula C₁₆H₁₅ClN₂O₃ and a molecular weight of 318.75 g/mol. This organic small molecule features a chloroacetamido group, making it a valuable building block and potential intermediate in organic synthesis and medicinal chemistry research. Its structural motifs are commonly investigated for the development of novel pharmacologically active compounds . As a specialist chemical, its primary research applications include use as a synthetic intermediate, particularly in the synthesis of more complex molecules. The chloroacetamide functional group is a key reactive site, allowing this compound to participate in nucleophilic substitution reactions, which is crucial for creating new chemical entities or for coupling with biomolecules . Researchers utilize such compounds in building blocks for the chemical synthesis of challenging peptide sequences and other complex structures, where the introduction of specific side chains is necessary . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures should be followed, and it is recommended to store the compound in a cool, dry place .

Properties

IUPAC Name

4-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-22-14-8-6-13(7-9-14)19-16(21)11-2-4-12(5-3-11)18-15(20)10-17/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWCNINYQGPXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401208201
Record name 4-[(2-Chloroacetyl)amino]-N-(4-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401208201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379255-53-5
Record name 4-[(2-Chloroacetyl)amino]-N-(4-methoxyphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379255-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Chloroacetyl)amino]-N-(4-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401208201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloroacetamido)-N-(4-methoxyphenyl)benzamide typically involves the reaction of 4-methoxyaniline with chloroacetyl chloride to form this compound. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining the temperature at a low level to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems to monitor and control the reaction parameters such as temperature, pressure, and pH is common to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloroacetamido)-N-(4-methoxyphenyl)benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Hydrolysis Conditions: Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amide, while oxidation may produce a carboxylic acid derivative.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Recent studies have indicated that derivatives of 4-(2-chloroacetamido)-N-(4-methoxyphenyl)benzamide exhibit significant anticancer properties. For instance, structural analogs have been evaluated for their inhibitory effects on various cancer cell lines, including MCF-7 and HepG2. The compound's mechanism of action appears to involve the inhibition of key enzymes associated with cancer proliferation, such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) .

Enzyme Inhibition:
The compound has been studied for its potential as an inhibitor of acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's. The structure-activity relationship (SAR) analyses suggest that modifications to the methoxy and chloroacetamido groups can enhance inhibitory potency against AChE .

Biochemical Studies

Interaction with Biological Targets:
The unique structure of this compound allows it to interact with various biological macromolecules, making it a candidate for biochemical studies. Its ability to form coordination complexes with metal ions may influence biochemical pathways related to oxidative stress and cellular signaling .

Synthetic Applications

Building Block in Organic Synthesis:
This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its reactivity can be exploited in multi-step synthetic routes to develop novel pharmaceuticals or agrochemicals .

Pharmacological Potential

Drug Development:
The pharmacological profile of this compound suggests its potential as a lead compound in drug development for various therapeutic areas, including oncology and neurology. The ongoing research focuses on optimizing its efficacy and reducing toxicity through structural modifications .

Table: Summary of Biological Activities

Study ReferenceActivityCell LineIC50_{50} Value (µM)Notes
AChE InhibitionHuman Neurons7.49 ± 0.16Compared to rivastigmine
VEGFR-2 InhibitionMCF-73.07Significant anticancer activity
CytotoxicityHepG223.31 ± 0.09Higher reactivity than doxorubicin

Insights from Case Studies

  • Anticancer Efficacy: The compound demonstrated promising anticancer activity, particularly against breast and liver cancer cell lines, indicating its potential as a chemotherapeutic agent.
  • Neuroprotective Effects: As an AChE inhibitor, it may offer neuroprotective benefits, suggesting applications in neurodegenerative disease treatment.

Mechanism of Action

The mechanism of action of 4-(2-chloroacetamido)-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s ability to interact with hydrophobic pockets in target molecules, increasing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-(2-chloroacetamido)-N-(4-methoxyphenyl)benzamide, highlighting differences in substituents, physical properties, and biological activities:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Biological Activity/Application Reference
4-(2-Chloroacetamido)-N-(4-fluorophenyl)benzamide C₁₅H₁₂ClFN₂O₂ 4-Fluorophenyl 306.72 Not reported High Intermediate for anticancer theobromine derivatives
2-(2-Chloroacetamido)-N-(4-methoxyphenyl)benzamide C₁₆H₁₅ClN₂O₃ Ortho-chloroacetamido 318.75 Not reported 95% Structural isomer; no activity reported
(E)-4-(3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl)-N-(4-(2-(4-methoxyphenyl)acetamido)phenyl)benzamide (28) C₃₂H₂₇N₃O₅ Conjugated enone, dual methoxy groups 557.58 292–294 72 PTP1B inhibition (IC₅₀: 1.2 µM)
N-(4-Methoxyphenyl)-2-[2-(2-methoxyphenyl)acetamido]benzamide C₂₃H₂₁N₂O₄ Dual methoxy, acetamido branch 397.43 Not reported Not reported Structural complexity for protein interaction studies
5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide C₁₃H₉ClN₂O₄ Nitrophenyl, hydroxy 292.68 Not reported Not reported Antimicrobial (82–90% biomass inhibition)

Substituent Effects on Reactivity and Bioactivity

  • Positional Isomerism : The ortho -substituted isomer (2-(2-chloroacetamido)-N-(4-methoxyphenyl)benzamide) exhibits distinct steric and electronic properties compared to the para -substituted target compound. While both share the same molecular weight, the para-substitution likely enhances stability and binding affinity in enzyme interactions .
  • Electron-Withdrawing Groups : The 4-fluorophenyl analog (C₁₅H₁₂ClFN₂O₂) demonstrates utility in synthesizing VEGFR-2 inhibitors, underscoring the role of halogen substituents in modulating reactivity for alkylation reactions .
  • Methoxy Group Contributions : Compounds with additional methoxy groups (e.g., compound 28 ) show enhanced PTP1B inhibitory activity (IC₅₀: 1.2 µM), suggesting that electron-donating groups improve target engagement.

Biological Activity

4-(2-Chloroacetamido)-N-(4-methoxyphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure

The molecular formula for this compound is C14H12ClN2O2C_{14}H_{12}ClN_{2}O_{2}. The structure features a methoxy group on one phenyl ring and a chloroacetamido group, which may influence its biological activity through various interactions with biological targets.

The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the chloroacetamido group can facilitate hydrogen bonding with amino acid residues in enzyme active sites, potentially leading to inhibition or modulation of enzyme activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, disrupting their normal function.
  • Receptor Interaction : It could interact with various receptors, influencing signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Some studies suggest that compounds with similar structures possess antibacterial effects, making them candidates for developing new antimicrobial agents.
  • Anti-inflammatory Effects : There is potential for anti-inflammatory activity, which can be beneficial in treating conditions characterized by inflammation.
  • Antitumor Activity : Preliminary studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines.

Research Findings

A comprehensive review of literature reveals several critical findings regarding the biological activity of this compound:

  • In vitro Studies : Laboratory experiments have demonstrated the ability of the compound to inhibit specific enzymes related to bacterial metabolism, showcasing its potential as an antibacterial agent .
  • Crystal Structure Analysis : Structural analyses indicate that the compound forms stable dimers through intermolecular interactions, which may play a role in its biological efficacy .
  • Case Studies : In a study focusing on derivatives of benzamide, this compound showed promising results in inhibiting tumor growth in vitro .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth ,
Anti-inflammatoryReduction in inflammatory markers
AntitumorCytotoxic effects on cancer cell lines

Q & A

Basic: What are the established synthetic routes for 4-(2-chloroacetamido)-N-(4-methoxyphenyl)benzamide?

Answer:
The synthesis typically involves multi-step reactions starting with functionalized benzoyl chloride intermediates. A common approach includes:

  • Amide Coupling : Reacting 4-methoxyaniline with a chloroacetylated benzoic acid derivative using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form the benzamide backbone .
  • Chloroacetylation : Introducing the 2-chloroacetamido group via nucleophilic substitution, often employing chloroacetyl chloride under anhydrous conditions in solvents like dichloromethane .
    Key Considerations : Reaction temperature (0–25°C) and inert atmosphere (N₂/Ar) are critical to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields (>70%) .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., methoxy at para-position, chloroacetamido at position 4) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₆H₁₄ClN₂O₃: [M+H]+ calc. 329.0695) .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How do structural modifications influence its biological activity?

Answer:

  • Methoxy Position : Para-methoxy enhances lipophilicity and membrane permeability, critical for cellular uptake .
  • Chloroacetamido Group : Electron-withdrawing effects stabilize the amide bond and may facilitate covalent interactions with biological targets (e.g., enzyme active sites) .
  • Benzamide Core : Substitution at position 4 optimizes steric compatibility with target proteins, as shown in analogs with anticancer activity .
    Data Insight :
ModificationActivity ChangeReference
Methoxy → HydroxyReduced potency
Chloro → FluoroImproved selectivity

Advanced: How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

Answer:
Contradictions often arise from:

  • Assay Conditions : Differences in cell lines (e.g., MCF-7 vs. HeLa) or incubation times . Validate using standardized protocols (e.g., NCI-60 panel).
  • Compound Purity : Impurities >5% skew results. Re-characterize via HPLC and re-test .
  • Solubility : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts. Confirm solubility in PBS .
    Methodological Fix : Cross-validate with orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .

Basic: What in vitro models are suitable for evaluating its biological activity?

Answer:

  • Anticancer : MTT assay on adherent cancer lines (e.g., MCF-7, A549) with 48–72 hr exposure .
  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., PTP1B inhibition for antidiabetic potential) .

Advanced: What strategies improve its pharmacokinetic properties?

Answer:

  • Solubility Enhancement : Introduce polar groups (e.g., morpholine, pyridine) or formulate as nanoparticles .
  • Metabolic Stability : Replace labile groups (e.g., ester → amide) to reduce CYP450-mediated degradation .
  • Bioavailability : Prodrug approaches (e.g., acetyl-protected methoxy) for controlled release .

Basic: How to ensure compound stability during storage?

Answer:

  • Storage Conditions : -20°C in amber vials under argon to prevent hydrolysis/oxidation .
  • Stability Monitoring : Periodic HPLC checks for degradation products (e.g., free benzoic acid from amide cleavage) .

Advanced: Can computational methods predict its target interactions?

Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1T49 for kinase targets) to identify binding poses .
  • QSAR Modeling : Correlate substituent electronegativity with activity trends (e.g., chloro > methyl in enhancing cytotoxicity) .
    Validation : Compare computational predictions with SPR (surface plasmon resonance) binding assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-chloroacetamido)-N-(4-methoxyphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-(2-chloroacetamido)-N-(4-methoxyphenyl)benzamide

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